4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile
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Overview
Description
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position, a methyl group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with ethylenediamine, followed by the introduction of a cyano group at the 2-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbonitrile group can also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)pyridine: Lacks the methyl and carbonitrile groups, resulting in different chemical properties and reactivity.
6-Methylpyridine-2-carbonitrile: Lacks the aminoethyl group, affecting its biological activity and applications.
2-Amino-4-methylpyridine: Has an amino group at the 2-position and a methyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminoethyl group enhances its ability to interact with biological targets, while the carbonitrile group provides additional reactivity for chemical modifications. The methyl group at the 6-position further influences its steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-7-4-8(2-3-10)5-9(6-11)12-7/h4-5H,2-3,10H2,1H3 |
InChI Key |
PKZBVCXVMVXUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)CCN |
Origin of Product |
United States |
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